

Application Notes and Protocols for the Robinson Annulation using Methyl Vinyl Ketone

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For Researchers, Scientists, and Drug Development Professionals

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the creation of six-membered rings. Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition of a ketone to an α,β -unsaturated ketone, typically methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation to form a cyclohexenone derivative.[1][2] This method is a cornerstone in the synthesis of fused ring systems and has been instrumental in the total synthesis of numerous natural products, including steroids and antibiotics.[1]

A classic and well-documented example of this reaction is the synthesis of the Wieland-Miescher ketone, a key building block for steroid synthesis, from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1] The following protocol provides a detailed procedure for this transformation, based on a well-established method.

Experimental Protocol: Synthesis of 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene (Wieland-Miescher Ketone)

This protocol details the two-stage process: a Michael addition followed by an intramolecular aldol condensation and dehydration.

Reaction Scheme:



- Stage 1: Michael Addition 2-methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone → 2-methyl-2-(3'-oxobutyl)-1,3-cyclohexanedione
- Stage 2: Intramolecular Aldol Condensation & Dehydration 2-methyl-2-(3'-oxobutyl)-1,3-cyclohexanedione → 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
2-methyl-1,3- cyclohexanedione	126.15	63.1 g	0.5
Methyl vinyl ketone	70.09	52.6 g	0.75
Potassium hydroxide	56.11	~0.25 g (3 pellets)	-
Methanol (absolute)	32.04	250 mL	-
Benzene	78.11	250 mL	-
Pyrrolidine	71.12	3 mL	-
Ether	74.12	200 mL	-
10% Hydrochloric acid	-	15 mL	-
Saturated salt solution	-	As needed	-
Magnesium sulfate (anhydrous)	120.37	As needed	-

Procedure

Part 1: Michael Addition

• To a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, add 2-methyl-1,3-cyclohexanedione (63.1 g, 0.5 mol), methyl vinyl ketone (52.6 g, 0.75 mol), absolute methanol (250 mL), and approximately 0.25 g of potassium hydroxide.[3]



- Heat the mixture to reflux for 3 hours. During this time, the 2-methyl-1,3-cyclohexanedione will gradually dissolve.[3]
- After the reflux period, remove the methanol and excess methyl vinyl ketone by distillation under reduced pressure.[3] The intermediate product, 2-methyl-2-(3'-oxobutyl)-1,3cyclohexanedione, can be isolated at this stage if desired.[3]

Part 2: Aldol Condensation and Dehydration

- Dissolve the residual liquid from Part 1 in 250 mL of benzene in a flask fitted with a Dean-Stark apparatus.[3]
- Distill approximately 20 mL of the solvent to remove any residual water and methanol.[3]
- Cool the solution and add 3 mL of pyrrolidine. An exothermic reaction will occur.[3]
- Heat the mixture to reflux for about 30 minutes, during which time water will collect in the Dean-Stark trap (approximately 9 mL). Continue refluxing for an additional 15 minutes after water separation ceases.[3]
- Remove the collected water and distill off about 50 mL of benzene.[3]

Part 3: Work-up and Purification

- Cool the reaction mixture to room temperature and dilute with 150 mL of ether.[3]
- Wash the organic solution with 100 mL of water containing 15 mL of 10% hydrochloric acid, followed by 100 mL of water.[3]
- Extract the aqueous layers with 50 mL of ether.[3]
- Combine all organic layers and wash with three 100-mL portions of water, then with a saturated salt solution.[3]
- Dry the organic phase over anhydrous magnesium sulfate.[3]
- Remove the solvents by distillation. Distill the residue under reduced pressure (0.5–1.0 mm)
 to collect the product boiling between 117–145 °C.[3]

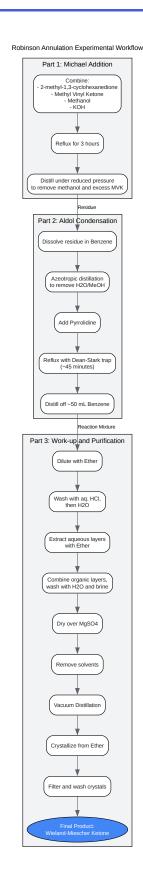


- The collected distillate is diluted with 5 mL of ether and placed in a refrigerator overnight to induce crystallization.[3]
- Collect the crystals by rapid filtration and wash with approximately 25 mL of cold ether. A first crop of 50–53 g of colorless product is expected.[3]
- Further product can be obtained by redistilling the mother liquors, yielding an additional 4–6 g of crystalline material.[3]

Expected Yield: 56–58 g (63–65% based on the starting dione) of 1,6-dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene with a melting point of 47–50 °C.[3]

Experimental Workflow Diagram





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Caption: Workflow for the synthesis of Wieland-Miescher ketone via Robinson annulation.



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